Cas no 784105-47-1 (2-(trifluoromethoxy)benzene-1-carboximidamide)

2-(Trifluoromethoxy)benzene-1-carboximidamide is a specialized organic compound featuring a benzimidamide core substituted with a trifluoromethoxy group at the 2-position. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboximidamide moiety offers reactivity for further functionalization. Its applications include serving as an intermediate in the synthesis of bioactive molecules, particularly those targeting enzyme inhibition or receptor modulation. The compound’s well-defined reactivity profile and stability under various conditions make it a reliable building block for advanced synthetic routes. Proper handling and storage are recommended due to its potential sensitivity to moisture and strong acids/bases.
2-(trifluoromethoxy)benzene-1-carboximidamide structure
784105-47-1 structure
Product Name:2-(trifluoromethoxy)benzene-1-carboximidamide
CAS No:784105-47-1
MF:C8H7F3N2O
MW:204.149192094803
MDL:MFCD09745450
CID:554242
PubChem ID:3820565
Update Time:2025-09-26

2-(trifluoromethoxy)benzene-1-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • Benzenecarboximidamide,2-(trifluoromethoxy)-
    • 2-(Trifluoromethoxy)benzenecarboximidamide
    • 2-(TRIFLUOROMETHOXY)BENZAMIDINE
    • 2-(TRIFLUOROMETHOXY)BENZIMIDAMIDE
    • AC1MXSA7
    • AG-H-14631
    • CTK5E5754
    • KB-224668
    • SureCN3625287
    • 2-(trifluoromethoxy)benzene-1-carboximidamide
    • SCHEMBL3625287
    • 784105-47-1
    • EN300-1936833
    • BTANPKGHNRNSDV-UHFFFAOYSA-N
    • DTXSID50396869
    • MDL: MFCD09745450
    • Inchi: 1S/C8H7F3N2O/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H3,12,13)
    • InChI Key: BTANPKGHNRNSDV-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC=CC=1C(=N)N)(F)F

Computed Properties

  • Exact Mass: 204.051
  • Monoisotopic Mass: 204.051
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 59.1A^2

2-(trifluoromethoxy)benzene-1-carboximidamide Pricemore >>

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